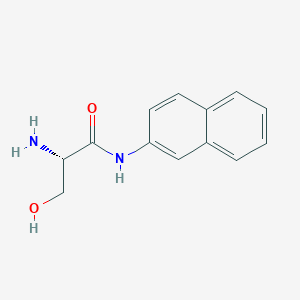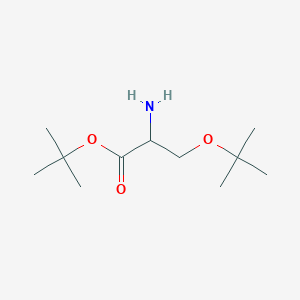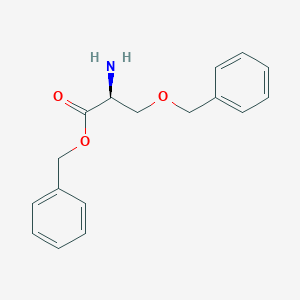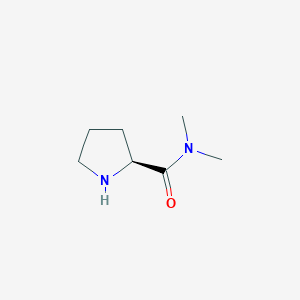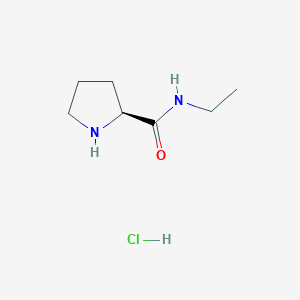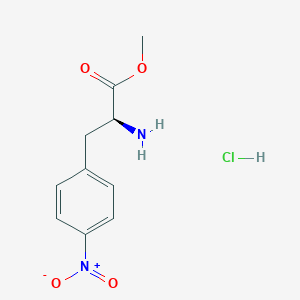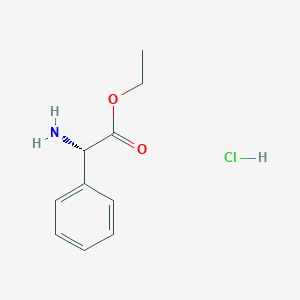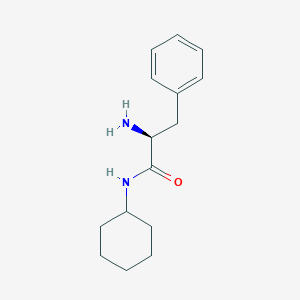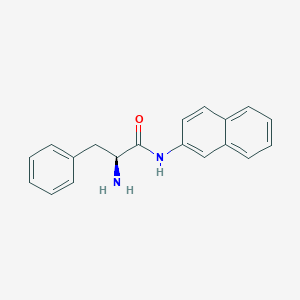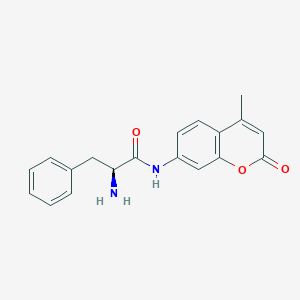
Hydron;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen chloride (HCl) is a diatomic molecule consisting of a hydrogen atom and a chlorine atom connected by a polar covalent bond. At room temperature, it is a colorless gas with a pungent odor. When dissolved in water, it forms hydrochloric acid, a strong acid widely used in various industries .
Preparation Methods
Hydrogen chloride can be prepared through several methods:
- Hydrogen gas reacts with chlorine gas at temperatures above 250°C to form hydrogen chloride gas:
Direct Combination of Elements: H2+Cl2→2HCl
Sodium chloride reacts with concentrated sulfuric acid to produce hydrogen chloride gas:Reaction with Sulfuric Acid: NaCl+H2SO4→NaHSO4+HCl
Byproduct of Chlorination: Hydrogen chloride is also produced as a byproduct during the chlorination of organic compounds.
Chemical Reactions Analysis
Hydrogen chloride undergoes various chemical reactions:
Acid-Base Reactions: As a strong acid, it reacts with bases to form salts and water.
Substitution Reactions: It reacts with metals and their oxides, hydroxides, and carbonates to produce chlorides.
Oxidation-Reduction Reactions: Hydrogen chloride can be oxidized to chlorine gas under certain conditions.
Scientific Research Applications
Hydrogen chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various chemical compounds.
Biology: Utilized in the preparation of biological samples and in pH control.
Medicine: Employed in the production of pharmaceuticals and as a disinfectant.
Industry: Used in the production of plastics, rubber, and other materials
Mechanism of Action
The effects of hydrogen chloride are primarily due to its strong acidic properties. It dissociates in water to form hydronium ions and chloride ions, which can cause irritation and damage to tissues upon contact. The compound’s mechanism of action involves the disruption of cellular structures and functions due to its acidity .
Comparison with Similar Compounds
Hydrogen chloride is part of the hydrogen halide family, which includes:
- Hydrogen fluoride (HF)
- Hydrogen bromide (HBr)
- Hydrogen iodide (HI)
- Hydrogen astatide (HAt)
Compared to these compounds, hydrogen chloride is unique due to its widespread industrial use and its role in forming hydrochloric acid, a crucial reagent in many chemical processes .
Properties
CAS No. |
201008-72-2 |
|---|---|
Molecular Formula |
C21H25Cl3N2O4 |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-6-[(2,4-dichlorophenyl)methoxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O4.ClH/c22-17-10-9-16(18(23)12-17)14-29-21(27)25-11-5-4-8-19(24)20(26)28-13-15-6-2-1-3-7-15;/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14,24H2,(H,25,27);1H/t19-;/m0./s1 |
InChI Key |
OFVFFFSCHWEDRO-FYZYNONXSA-N |
impurities |
Hydrochloric acid ... contains mainly volatile impurities such as chlorinated hydrocarbons. ... the impurities may be removed from the acid by stripping. Stripping with an inert gas stream, which results in lower energy consumption, is possible, although in most cases heating of the gas is preferable for environmental reasons. Inorganic impurities, in particular iron, are removed by ion exchange. Max limits as 0.003% ammonia; 0.000001% as 0.0001% free chlorine; 0.0001% heavy metals; 0.00002% iron; 0.0001% sulfate; and 0.0001% sulfite. |
SMILES |
[H+].[Cl-] |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl |
boiling_point |
123 °F at 760 mm Hg (USCG, 1999) -121 °F at 760 mm Hg (A constant boiling azeotrope with water containing 20.22% hydrogen chloride boils at 227° F.) (EPA, 1998) -121 °F at 760 mm Hg (NIOSH, 2016) -85.05 °C at 760 mm Hg -85.1 °C -121°F |
Color/Form |
Colorless gas |
density |
1.05 at 59 °F for 10.17% weight/weight solution (EPA, 1998) 1.639 g/L Density (gas): 1.00045 g/l 1.27(relative gas density) |
melting_point |
-174.6 °F (Melting point is -13.7° F for a 39.17% weight/weight solution.) (EPA, 1998) -174 °F (NIOSH, 2016) -114.22 °C -114.2 °C -174°F |
Key on ui other cas no. |
7647-01-0 |
physical_description |
Hydrochloric acid, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999) Hydrogen chloride, anhydrous appears as a colorless gas with a sharp, pungent odor. Fumes strongly in moist air. Nonflammable. Corrosive to metals and tissues and irritating to the eyes and respiratory system. Heavier than air. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Used in the manufacture of rubber, pharmaceuticals, chemicals, and in gasoline refining and metals processing. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.77 ppm Source/use/other hazard: Ore, other metal refining/cleaning; food/pickling; petroleum; corrosive liq. Hydrogen chloride, refrigerated liquid appears as a colorless liquid with a sharp, pungent odor. Vapors are heavier than air. Long-term inhalation of low concentrations of vapors or short-term inhalation of high concentrations has adverse health effects. Exposure of the container to intense heat may cause its violent rupture and rocketing. GasVapor; GasVapor, Liquid; Liquid; WetSolid Clear, colourless or slightly yellowish, corrosive liquid having a pungent odour Solid COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. Colorless to slightly yellow gas with a pungent, irritating odor. Colorless to slightly yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] |
Pictograms |
Corrosive; Acute Toxic |
shelf_life |
Stable under recommended storage conditions. Hydrochloric acid has high thermal stability. |
solubility |
82.3 g/100 g at 32° F (NTP, 1992) 67 % at 86° F (NIOSH, 2016) Soluble in water and in ethanol Solubility in water, 82.3 g/100 g water at 0 °C; 67.3 g/100 g water at 30 °C; 63.3 g/100 g water at 40 °C; 59.6 g/100 g water at 50 °C; 56.1 g/100 g water at 60 °C Solubility in methanol: 54.6 g/100 g solution at -10 °C; 51.3 g/100 g solution at 0 °C; 47.0 g/100 g solution at 20 °C; 43.0 g/100 g solution at 30 °C; solubility in ethanol: 45.4 g/100 g solution at 0 °C; 42.7 g/100 g solution at 10 °C; 41.0 g/100 g solution at 20 °C; 38.1 g/100 g solution at 30 °C; solubility in ether: 37.52 g/100 g solution at -10 °C; 35.6 g/100 g solution at 0 °C; 24.9 g/100 g solution at 20 °C; 19.47 g/100 g solution at 30 °C Solubility in water, g/100ml at 30 °C: 67 (moderate) (86°F): 67% |
Synonyms |
hydrochloricacid; hydrogenchloride; Muriaticacid; 7647-01-0; Chlorohydricacid; Acidechlorhydrique; chlorane; Chlorwasserstoff; Spiritsofsalt; Hydrogenchloride(HCl); Anhydroushydrochloricacid; Hydrochloricacidgas; Chloorwaterstof; Chlorowodor; Aqueoushydrogenchloride; Marineacid; (36cl)hydrogenchloride; Acidocloridrico; BowlCleaner; Spiritofsalt; chlorured'hydrogene; 4-DBowlSanitizer; Chlorowodor[Polish]; EmulsionBowlCleaner; CaswellNo.486 |
vapor_density |
1.268 (EPA, 1998) (Relative to Air) 1.268 (Air = 1.000) Relative vapor density (air = 1): 1.3 1.27 |
vapor_pressure |
413.6 mm Hg (USCG, 1999) 32452 mm Hg at 70 °F ; 760 mm Hg at -120.6° F (NTP, 1992) 40.5 atm (NIOSH, 2016) 35,424 mm Hg at 25 °C 40.5 atm |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


